4-(Morpholin-4-yl)oxane-4-carbaldehyde
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Overview
Description
4-(Morpholin-4-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C10H17NO3. It is a versatile chemical used in various scientific research fields due to its unique structure, which includes both morpholine and oxane rings. This compound is often utilized in drug synthesis, catalysis, and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)oxane-4-carbaldehyde typically involves the reaction of morpholine with oxane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)oxane-4-carbaldehyde is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)oxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, affecting their function. The morpholine ring can also interact with biological receptors, modulating their activity. These interactions can influence various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the oxane and aldehyde groups.
4-(Morpholin-4-yl)butanal: Similar structure but with a butanal group instead of oxane.
4-(Morpholin-4-yl)benzaldehyde: Contains a benzene ring instead of oxane.
Uniqueness
4-(Morpholin-4-yl)oxane-4-carbaldehyde is unique due to its combination of morpholine and oxane rings, along with an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
4-morpholin-4-yloxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-10(1-5-13-6-2-10)11-3-7-14-8-4-11/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJICXNPXVZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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